3,4-Diethyl-2-azetidinone

Description

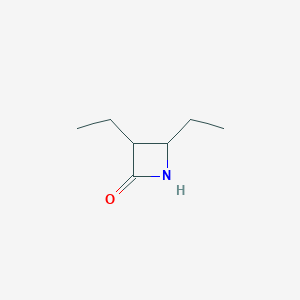

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3,4-diethylazetidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-3-5-6(4-2)8-7(5)9/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

YNQMKEWSLSOMHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(NC1=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diethyl 2 Azetidinone and Its Analogues

Cycloaddition Approaches for 2-Azetidinone Ring Formation

The formation of the 2-azetidinone core through cycloaddition reactions represents one of the most powerful strategies in β-lactam chemistry. These methods involve the direct combination of two unsaturated molecular fragments to construct the heterocyclic ring in a single key step.

Staudinger Reaction (Ketene-Imine [2+2] Cycloaddition)mdpi.comjgtps.com

Discovered in 1907, the Staudinger ketene-imine cycloaddition remains the most versatile and widely employed method for the synthesis of diversely substituted 2-azetidinones. mdpi.compreprints.org This formal [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine to form the β-lactam ring, a process that can generate up to two new chiral centers at the C3 and C4 positions. mdpi.com The reaction is valued for its operational simplicity, typically involving the in situ generation of the highly reactive ketene intermediate. mdpi.comnih.gov

For the synthesis of 3,4-diethyl-2-azetidinone, the reaction would involve the cycloaddition of ethylketene with an N-substituted 1-propanimine. The mechanism, particularly concerning its stereoselectivity, is complex and has been the subject of extensive study. mdpi.com

The relative stereochemistry of the two newly formed stereocenters (C3 and C4) in the azetidinone ring is a critical aspect of the Staudinger synthesis. The outcome, yielding either cis or trans diastereomers, is highly dependent on the electronic and steric properties of the reactants and the specific experimental conditions employed. mdpi.com

Temperature: Temperature is a key factor in directing stereoselectivity. Higher reaction temperatures (e.g., refluxing in toluene) generally favor the formation of the thermodynamically more stable trans isomer. mdpi.compreprints.org Conversely, carrying out the cycloaddition at low temperatures (e.g., -78 °C) can promote the formation of the cis isomer. preprints.orgnih.gov

Solvents: The choice of solvent can influence the reaction pathway and the resulting stereochemical ratio. Common solvents include dichloromethane (B109758) (CH₂Cl₂), toluene, and ethyl acetate. cdnsciencepub.com

Substituent Effects: The nature of the substituents on both the ketene and the imine plays a dominant role. The interplay of steric hindrance and electronic effects between the substituents during the formation of the zwitterionic intermediate and subsequent ring closure dictates the final stereochemical arrangement. mdpi.com For 3,4-disubstituted azetidinones, the reaction can be highly diastereoselective, often leading exclusively to the trans adducts under specific conditions. mdpi.com

The successful synthesis of this compound via the Staudinger reaction hinges on the appropriate selection of precursors and the fine-tuning of reaction parameters.

Ketene Precursors: Ketenes are typically unstable and are generated in situ for immediate trapping by the imine. mdpi.com For generating the required ethylketene, the most common precursor is butanoyl chloride. Treatment of butanoyl chloride with a tertiary amine, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine, eliminates hydrogen chloride to produce the transient ethylketene. mdpi.comcdnsciencepub.com

Imine Precursors: The imine component is prepared separately through the condensation of an aldehyde and a primary amine. nih.gov For the target molecule, the imine would be formed from propanal and a suitable primary amine. The substituent on the imine nitrogen (N-substituent) is crucial as it influences reactivity and can be chosen to facilitate later removal if an N-unsubstituted lactam is desired. nih.gov

Optimization: Optimizing the reaction involves manipulating the rate of addition of the acyl chloride, the reaction temperature, and the choice of base to maximize the yield of the desired β-lactam and minimize side reactions. cdnsciencepub.com For instance, careful control of stoichiometry is essential to prevent side-products, such as the formation of bis-lactams. cdnsciencepub.com

Table 1: Generalized Conditions for Staudinger Synthesis of 3,4-Disubstituted 2-Azetidinones

| Ketene Precursor | Imine Precursor | Base | Solvent | Temperature | Typical Stereochemical Outcome |

|---|---|---|---|---|---|

| Alkanoyl Chloride | N-Aryl or N-Alkyl Imine | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Low (-78°C to 0°C) | Often favors cis isomer preprints.org |

| Alkanoyl Chloride | N-Aryl or N-Alkyl Imine | Triethylamine (Et₃N) | Toluene | High (Reflux) | Often favors trans isomer mdpi.compreprints.org |

Other [2+2] Cycloaddition Variants

While the Staudinger ketene-imine cycloaddition is the most prominent [2+2] pathway, other variants for synthesizing the 2-azetidinone ring exist. acs.org For example, the reaction of chlorosulfonyl isocyanate with alkenes followed by reduction is a known method, although less direct for producing specific 3,4-dialkyl patterns. jgtps.com Another approach involves the reaction of isocyanates with vinyl ethers. acs.org However, for creating specific substitution patterns like that in this compound, the Staudinger reaction remains the most direct and frequently utilized [2+2] cycloaddition method. mdpi.comcsic.es

Cyclization Reactions of Linear Precursors

An alternative to building the ring via cycloaddition is to form it through the intramolecular cyclization of an appropriately functionalized acyclic precursor. This strategy relies on forming a key amide bond to close the four-membered ring.

β-Amino Acid Cyclization Strategiesjgtps.comacs.org

The cyclodehydration of β-amino acids or their corresponding esters is a fundamental method for the synthesis of 2-azetidinones. acs.org This approach involves an intramolecular nucleophilic attack of the amino group onto an activated carboxylic acid or ester function.

For the synthesis of this compound, the required linear precursor is 3-amino-2-ethylpentanoic acid . The challenge in this method lies in achieving efficient ring closure to form the strained four-membered ring, which can be sterically disfavored, without promoting intermolecular polymerization. nasa.gov

This cyclization is typically not achieved by simple heating; instead, it requires the use of specific coupling or dehydrating agents to activate the carboxylic acid moiety. jgtps.com Common reagents used to facilitate this transformation include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC).

Phosphorus-based Reagents: Thionyl chloride, phosphorus trichloride, or the redox couple of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in what is known as the Mitsunobu reaction. jgtps.comcdnsciencepub.com

Other Coupling Agents: Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is also effective in promoting the cyclization of β-amino acids. acs.org

The stereochemistry at the C2 and C3 positions of the starting β-amino acid is transferred directly to the C3 and C4 positions of the resulting 2-azetidinone, making this a potentially stereospecific route if an enantiomerically pure precursor is used.

Table 2: β-Amino Acid Cyclization for 2-Azetidinone Formation

| Linear Precursor | Required Cyclizing Agent Type | Example Reagents | Product |

|---|---|---|---|

| 3-Amino-2-ethylpentanoic acid | Dehydrating/Coupling Agent | Thionyl Chloride, Carbodiimides (DCC), Mukaiyama's Reagent jgtps.comacs.org | This compound |

Aziridine (B145994) Ring Expansion

The carbonylative ring expansion of aziridines represents an efficient and highly selective method for synthesizing the 2-azetidinone scaffold. researchgate.net This transformation involves the insertion of a carbon monoxide (CO) molecule into one of the carbon-nitrogen bonds of the three-membered aziridine ring, thereby expanding it to the four-membered β-lactam structure. researchgate.net The inherent strain of the aziridine ring makes it a valuable precursor for creating other heterocyclic systems. researchgate.netub.bwarkat-usa.org

This process is typically facilitated by transition-metal catalysts, with cobalt, rhodium, and palladium complexes being widely employed. researchgate.net A significant body of research has focused on the use of dicobalt octacarbonyl (Co₂(CO)₈) as an economical and effective catalyst for the carbonylation of a wide range of non-activated aziridines. acs.orgrsc.org

The general mechanism for the cobalt-catalyzed reaction is initiated by the in situ generation of the active catalyst, the tetracarbonylcobaltate anion ([Co(CO)₄]⁻). acs.org This anion acts as a nucleophile, attacking the less substituted carbon of the aziridine ring. This ring-opening step proceeds with an inversion of stereochemistry at the site of attack. acs.org Following the ring opening, carbon monoxide is inserted into the newly formed carbon-cobalt bond, a step that occurs with retention of configuration. The final step is the intramolecular cyclization of the resulting acyl-metal complex, which yields the β-lactam product and regenerates the cobalt catalyst, allowing the cycle to continue. acs.org

A key advantage of this methodology is its high degree of regio- and stereospecificity, which allows for the synthesis of complex and highly strained bicyclic β-lactams. acs.orgrsc.org For instance, the carbonylation of 2,3-disubstituted aziridines can lead to the formation of corresponding 3,4-disubstituted 2-azetidinones. While specific data for this compound is not detailed in the surveyed literature, the principles of the reaction are directly applicable. The stereochemical outcome is a notable feature, complementing other synthetic methods that may yield different isomers. acs.org Similarly, palladium-catalyzed carbonylation of vinyl aziridines has been shown to produce trans-β-lactams stereoselectively. rsc.org

Table 1: Comparison of Catalysts in Aziridine Ring Expansion for β-Lactam Synthesis

| Catalyst System | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Dicobalt Octacarbonyl (Co₂(CO)₈) | Economical; effective for non-activated aziridines. | Inversion of configuration. | acs.orgrsc.org |

| Rhodium(I) Complexes | Effective for carbonylation and ring expansion. | Diastereospecific, retaining original configuration. | researchgate.netacs.org |

| Palladium Complexes | Used for vinyl aziridines. | Can preferentially yield trans or cis isomers by adjusting parameters. | rsc.org |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, the development of synthetic methodologies for azetidinones has increasingly focused on efficiency, safety, and environmental sustainability. Advanced techniques like microwave-assisted synthesis and protocols adhering to the principles of green chemistry have become prominent.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 2-azetidinone derivatives, microwave irradiation offers significant advantages over conventional heating methods. sciengine.comniscpr.res.in The primary benefit is a dramatic reduction in reaction time, often from several hours to just a few minutes. niscpr.res.incore.ac.uk This rapid heating, combined with simple reaction conditions and often higher yields, makes the microwave method a superior choice for efficiency. niscpr.res.in

The synthesis of various 2-azetidinone analogues has been successfully achieved using this technique. For example, the cycloaddition of imines (Schiff bases) with chloroacetyl chloride, a classic method for forming the β-lactam ring, is significantly expedited under microwave irradiation. niscpr.res.incore.ac.ukderpharmachemica.com Reactions that typically require 5-6 hours of heating in a solvent like benzene (B151609) can be completed in 3-4 minutes in a microwave oven using a solvent such as dimethylformamide (DMF). niscpr.res.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Azetidinones

| Method | Reaction Time | Typical Solvent | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 5-6 hours | Benzene / Dioxane | Moderate | niscpr.res.incore.ac.uk |

| Microwave Irradiation | 2-4 minutes | DMF / Dioxane | Better / Excellent | niscpr.res.incore.ac.ukderpharmachemica.com |

This expeditious method allows for the rapid generation of libraries of azetidinone compounds for further study. sciengine.com The enhanced reaction rates are attributed to the ability of polar molecules in the reaction mixture to efficiently absorb microwave energy, leading to rapid and uniform heating. core.ac.uk

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2-azetidinone synthesis, this often involves the use of environmentally benign solvents, solvent-free reaction conditions, and the use of reusable catalysts. ias.ac.inasianpubs.org

Microwave-assisted synthesis itself is often considered a green technique due to its energy efficiency and reduced reaction times, which minimize waste. niscpr.res.inbenthamdirect.com Furthermore, specific green protocols have been developed that move beyond just the energy source. For example, the synthesis of azetidinones has been reported under solvent-free conditions, which completely eliminates the environmental impact and cost associated with solvent use, recovery, and disposal. ias.ac.in

Stereochemical Aspects and Mechanistic Elucidation in 3,4 Diethyl 2 Azetidinone Synthesis

Diastereoselective Synthesis of 3,4-Diethyl-2-azetidinone Isomers

The relative orientation of the two ethyl groups on the β-lactam ring defines the cis and trans diastereomers of this compound. The control of this diastereoselectivity is a central theme in the synthesis of this and related 3,4-disubstituted-2-azetidinones.

Control of cis/trans Stereochemistry

The Staudinger ketene-imine cycloaddition is a cornerstone for the synthesis of β-lactams, and the stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the reactants. mdpi.com The cis or trans configuration of the resulting 2-azetidinone is often determined by analyzing the coupling constants between the C3 and C4 protons in the 1H NMR spectrum, with J3,4 cis typically ranging from 3.0–5.6 Hz and J3,4 trans from 0–2.7 Hz. mdpi.com

Generally, the formation of the trans isomer is favored under thermodynamic control, often achieved at higher reaction temperatures. mdpi.com This preference is attributed to the steric hindrance between the substituents at the C3 and C4 positions in the more crowded cis isomer. tudublin.ie For instance, in the synthesis of certain 3-alkyl-3-phenyl substituted β-lactams, the trans isomer was predominantly formed. tudublin.ie However, there are numerous examples where the cis isomer is the major product, particularly when the reaction is under kinetic control at lower temperatures. mdpi.com

Influence of Solvent, Temperature, and Reagent Nature on Diastereoselectivity

The diastereomeric ratio of cis to trans this compound is profoundly influenced by a variety of reaction parameters.

Solvent: The polarity of the solvent can play a crucial role in determining the stereochemical pathway. In the synthesis of 3-amino-4-alkyl-2-azetidinones, a related class of compounds, the use of a weakly polar solvent like diethyl ether favored the formation of the trans isomer. uu.nl Conversely, a more polar solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA), led to the preferential formation of the cis isomer. uu.nl This solvent-dependent switch in diastereoselectivity highlights the intricate balance of interactions in the transition state.

Temperature: Temperature is a critical factor in controlling diastereoselectivity. mdpi.com Lower temperatures, such as -78 °C, often favor the formation of the cis isomer by promoting a kinetically controlled reaction pathway. mdpi.com In contrast, higher temperatures, sometimes as high as 140 °C, tend to yield the thermodynamically more stable trans isomer. mdpi.com For example, the synthesis of certain 3-hydroxy-2-azetidinones at 100 °C resulted in the retention of the trans-stereochemistry established during the cycloaddition step. mdpi.com

Reagent Nature: The electronic and steric properties of the reactants, including the imine and the ketene (B1206846) precursor, significantly impact the diastereoselectivity. mdpi.com The order of reagent addition has also been shown to be a critical variable. mdpi.com Furthermore, the choice of base used to generate the ketene can influence the stereochemical outcome. windows.net

A summary of the influence of reaction conditions on diastereoselectivity is presented in the table below.

| Parameter | Condition | Predominant Isomer |

| Solvent | Weakly Polar (e.g., Diethyl Ether) | trans |

| Polar (e.g., THF/HMPA) | cis | |

| Temperature | Low (e.g., -78 °C) | cis (Kinetic Control) |

| High (e.g., 100-140 °C) | trans (Thermodynamic Control) | |

| Reagent Addition | Varies | Dependent on specific reactants and order |

| Base | Varies | Can influence stereochemical outcome |

Enantioselective Synthesis of Chiral 3,4-Diethyl-2-azetidinones

Beyond controlling the relative stereochemistry, achieving high enantioselectivity to furnish a single enantiomer of either the cis or trans diastereomer is a key objective in modern organic synthesis.

Application of Chiral Auxiliaries and Catalysts

One of the most effective strategies for inducing enantioselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, and are subsequently removed. For instance, chiral imines derived from α-methylbenzylamine have been successfully employed in the ester enolate-imine condensation to produce chiral 3-amino-2-azetidinones with high diastereomeric and enantiomeric excesses. scispace.com Similarly, chiral auxiliaries like 1-aminoindane and 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) have been utilized in the synthesis of optically active 3-benzyl-β-lactams. mdpi.com

Chiral catalysts, both metal-based and organocatalysts, offer a more atom-economical approach to enantioselective synthesis. In the context of β-lactam synthesis, dirhodium(II) catalysts in combination with chiral organocatalysts, such as squaramides, have been shown to effectively control the enantioselectivity of carbene insertion reactions into amide N-H bonds, a method for constructing chiral amides. nih.gov Cationic copper(I) complexes with chiral ligands have also been employed for the enantioselective synthesis of azetine carboxylates, which are precursors to 3-azetidinone carboxylates. nih.gov

Enzyme-Mediated Enantioselective Transformations

Enzymes, as chiral catalysts, offer unparalleled stereoselectivity under mild reaction conditions. Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic β-lactams. core.ac.uk In this process, the enzyme selectively catalyzes a reaction (e.g., hydrolysis of an ester group) on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product of the enzymatic reaction. For example, the enantioselective enzymatic hydrolysis of cis-3-(acetyloxy)-4-phenyl-2-azetidinone has been demonstrated. core.ac.uk Another approach is the use of ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones, which can be precursors to chiral β-lactams. mdpi.com These enzymes can also be used for the deracemization of racemic amines, where one enantiomer is converted to the other, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

The stereochemical outcome of the Staudinger cycloaddition is rationalized by considering the mechanism of the reaction. The reaction is generally believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. windows.net The subsequent cyclization of this intermediate leads to the β-lactam ring. windows.net

The relative stereochemistry (cis vs. trans) is determined during the ring-closure step. The conformation of the zwitterionic intermediate at the moment of cyclization dictates the final stereochemistry. It is proposed that the stereoselectivity is dependent on the relative rates of bond rotation and ring closure in this intermediate. If ring closure is faster than bond rotation, the stereochemistry of the imine is transferred to the product (kinetically controlled). If bond rotation is faster, the thermodynamically more stable trans product is favored.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to study the transition states of these reactions. mdpi.com These studies help to elucidate the factors that stabilize one transition state over another, leading to the observed stereoselectivity. For instance, analysis of the transition state geometries for the formation of four- and five-membered rings in related systems has shown that the angle of attack of the nucleophile is a key factor. acs.org In the context of the Staudinger reaction, computational studies have been used to investigate the role of imine isomerization in determining the stereoselectivity under different reaction conditions. mdpi.com

Theoretical and Experimental Investigations of Cycloaddition Mechanisms

The most prevalent method for constructing the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition. researchgate.net The mechanism of this reaction has been the subject of extensive theoretical and experimental study to understand the factors governing its stereoselectivity. researchgate.netmdpi.com

Theoretical Models: From a theoretical standpoint, a concerted thermal [π2s + π2a] cycloaddition is allowed by orbital symmetry rules; however, this pathway is considered geometrically demanding and is generally not the operative mechanism. researchgate.netcsic.es Instead, a two-step, non-concerted mechanism is widely accepted, which is supported by computational studies, such as Density Functional Theory (DFT) calculations. researchgate.netsemanticscholar.org This stepwise process involves:

Nucleophilic Attack: The reaction initiates with the nucleophilic addition of the imine nitrogen atom to the sp-hybridized carbon of the ketene. researchgate.net This step results in the formation of a zwitterionic intermediate.

Electrocyclization: The zwitterionic intermediate then undergoes a conrotatory four-electron electrocyclization to form the four-membered β-lactam ring. researchgate.net This ring-closure can be viewed as an intramolecular Mannich-type reaction of the enolate portion onto the electrophilic iminium moiety. researchgate.net

Alternative mechanistic pathways have also been considered, particularly under different reaction conditions. For instance, some photochemical [2+2] cycloadditions are proposed to proceed through a 1,4-diradical intermediate. scispace.com

Experimental Evidence: Experimental studies corroborate the stepwise mechanism. The stereochemical outcome of the Staudinger synthesis is highly dependent on the electronic and steric nature of the substituents on both the ketene and imine, as well as the reaction conditions (e.g., solvent, temperature), which is characteristic of a non-concerted pathway. researchgate.netmdpi.com For the synthesis of a compound like this compound, the reaction would involve the cycloaddition of diethylketene with an appropriate imine. The stereochemistry of the final product is established during the C3-C4 bond formation in the ring-closing step. While direct trapping of the zwitterionic intermediate is challenging due to its transient nature, the observed stereochemical results from varying reactants and conditions provide strong indirect evidence for its existence. mdpi.com

Table 1: Proposed Cycloaddition Mechanisms for 2-Azetidinone Formation

| Mechanism | Key Intermediate(s) | Theoretical Basis | Common Conditions |

|---|---|---|---|

| Stepwise (Staudinger) | Zwitterion | Favored due to lower geometric constraints over concerted pathway. researchgate.net | Thermal (variable temp.) mdpi.com |

| Concerted | None (Transition State) | Allowed via [π2s + π2a] approach but geometrically difficult. researchgate.net | Typically disfavored. |

| Radical | 1,4-Diradical | Spin-allowed pathway for triplet-sensitized reactions. scispace.com | Photochemical scispace.com |

| Metal-Catalyzed | Organometallic complex | Lewis acid or transition metal activation of reactants. scispace.com | Presence of metal catalyst (e.g., Rhodium). scispace.com |

Kinetic and Thermodynamic Considerations in Stereochemical Outcomes

The relative stereochemistry of the two substituents in this compound (either cis or trans) is a direct consequence of the interplay between kinetic and thermodynamic control during the cycloaddition reaction. acs.org

Kinetic vs. Thermodynamic Products: In many syntheses of 3,4-disubstituted β-lactams, the cis isomer is the kinetically favored product. acs.org This isomer forms faster, often under milder conditions such as low temperatures. For example, Staudinger reactions carried out at low temperatures (e.g., 0 °C to room temperature) with chiral imines have been shown to afford cis-β-lactams with high diastereoselectivity. mdpi.com

Conversely, the trans isomer is generally the thermodynamically more stable product. acs.org Its stability arises from the pseudo-equatorial positioning of the substituents on the puckered ring, which minimizes steric repulsion between them. Under conditions that allow for equilibrium to be reached, such as higher temperatures or the presence of a base that can facilitate epimerization at the C4 position, the more stable trans isomer will predominate. mdpi.comacs.org For instance, some cycloadditions carried out at elevated temperatures (e.g., 100-110 °C) have been reported to yield mainly the trans-disubstituted products. mdpi.com

The choice of reactants also plays a critical role. Significant steric hindrance from bulky substituents on the ketene or imine can favor the formation of the trans isomer even under kinetic control, as the transition state leading to the cis product would be destabilized by steric clash. mdpi.com

Experimental Determination of Stereochemistry: The stereochemical configuration of the resulting this compound isomers can be unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constant between the protons at C3 and C4 (J3,4) is diagnostic:

cis-isomers typically show a larger coupling constant (J3,4 ≈ 3.0–5.6 Hz). mdpi.com

trans-isomers exhibit a smaller coupling constant (J3,4 ≈ 0–2.7 Hz). mdpi.com

In some cases, the final structure and stereochemistry are confirmed by X-ray crystallographic analysis. mdpi.com

Table 2: Influence of Reaction Parameters on Stereochemical Outcome in 3,4-Disubstituted 2-Azetidinone Synthesis

| Parameter | Condition | Likely Outcome | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., -82 to 0 °C) | cis-isomer favored mdpi.com | Kinetic control; formation of the product from the lower energy transition state. acs.org |

| High (e.g., >80 °C) | trans-isomer favored mdpi.com | Thermodynamic control; allows for epimerization to the more stable isomer. acs.org | |

| Steric Hindrance | Bulky Substituents | trans-isomer favored mdpi.com | Steric repulsion destabilizes the transition state leading to the cis-product. mdpi.com |

| Reaction Time | Short | Kinetic product | The reaction is stopped before significant equilibration can occur. acs.org |

Molecular Interactions and Biological Activity Profiles of 3,4 Diethyl 2 Azetidinone Analogues in Vitro Studies

Enzyme Inhibition by Diethyl-2-azetidinone Structures

The 2-azetidinone scaffold is a known mechanism-based inhibitor of several enzymes. researchgate.net The strained β-lactam ring is susceptible to nucleophilic attack by active site residues of target enzymes, leading to the formation of a stable, often covalent, acyl-enzyme intermediate. This mechanism underlies the inhibitory activity of many β-lactam-containing compounds.

Human Leukocyte Elastase (HLE) is a serine protease implicated in various inflammatory diseases. A comprehensive analysis of the inhibition mechanism of HLE by a monocyclic β-lactam led to the development of potent and stable HLE inhibitors. nih.gov This research identified 4-[(4-carboxyphenyl)-oxy]-3,3-diethyl-1-[[(phenylmethyl)amino]carbonyl]-2-azetidinone as a notable orally active inhibitor of HLE. nih.gov

| Compound | Substituent on Urea N-group | In Vitro HLE Inhibition Potency |

| Analogue 1 | Unsubstituted Phenyl | Potent |

| Analogue 2 | p-Methylphenyl | Very Potent |

| Analogue 3 | p-Methoxyphenyl | Very Potent |

| Analogue 4 | p-Carboxyphenyl | Potent |

Table 1: In Vitro Human Leukocyte Elastase (HLE) Inhibition by 3,3-Diethyl-2-azetidinone Analogues. nih.gov

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a key role in the degradation of endocannabinoids. ucl.ac.benih.gov The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. researchgate.net A series of novel 2-azetidinones with short alkenyl chains at the C3 and N1 positions have been synthesized and evaluated as in vitro inhibitors of human FAAH. ucl.ac.be

One such compound, 1-(4'-pentenoyl-3-(4'-pentenyl)-2-azetidinone), demonstrated an IC50 value of 4.5 µM and exhibited good selectivity for FAAH over monoglyceride lipase (B570770) (MGL). ucl.ac.be The inhibitory mechanism of these 3-alkenyl-2-azetidinones against FAAH likely involves the acylation of the catalytic serine residue within the enzyme's active site. The structure of the substituents at both the N1 and C3 positions of the azetidinone ring influences the binding affinity and inhibitory potency. ucl.ac.be

| Compound | Structure | FAAH Inhibition (IC50) | Selectivity (vs. MGL) |

| 9c | 1-(4'-pentenoyl-3-(4'-pentenyl)-2-azetidinone) | 4.5 µM | Good |

Table 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition by a 3-Alkenyl-2-azetidinone Analogue. ucl.ac.be

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine. nih.govuni-duesseldorf.de Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.govuni-duesseldorf.de Certain 2-azetidinone derivatives have been investigated for their potential as cholinesterase inhibitors. ijsr.netmdpi.com

For instance, a series of acetazolamide-condensed azetidinones were synthesized and evaluated for their inhibitory activity against AChE and BuChE. ijsr.net The results indicated that all synthesized compounds exhibited some level of inhibitory activity, with a 4-fluorophenyl substituted analogue showing good inhibition against both cholinesterases. ijsr.net The interaction of these azetidinone derivatives with the active site of cholinesterases is thought to be responsible for their inhibitory effect. ijsr.netmdpi.com

The versatility of the 2-azetidinone scaffold allows for its evaluation against a range of other enzymatic targets. Research has shown that various substituted 2-azetidinones can act as inhibitors of enzymes such as prostate-specific antigen (PSA). nih.gov For example, a study on monocyclic 2-azetidinone inhibitors of PSA identified a lead compound with an IC50 of 8.98 ± 0.90 microM. nih.gov Further modifications, such as the incorporation of a hydroxyl functionality into the C-3 side chain, led to a significant increase in PSA inhibition, with one analogue achieving an IC50 of 348 ± 50 nM. nih.gov

In Vitro Antimicrobial and Antifungal Activity Mechanisms

The β-lactam ring is a hallmark of many clinically important antibiotics, and as such, 2-azetidinone derivatives have been extensively studied for their antimicrobial properties. derpharmachemica.commdpi.com The primary mechanism of action for many β-lactam antibiotics is the inhibition of bacterial cell wall synthesis.

Numerous studies have demonstrated the in vitro antibacterial activity of 2-azetidinone analogues against a spectrum of both Gram-positive and Gram-negative bacteria. derpharmachemica.comrjlbpcs.comsciensage.info For example, novel coumarinyl-oxadiazolyl-azetidinone derivatives have shown potent activity against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). rjlbpcs.com

In another study, a series of azetidinyl-thiazole fused motifs with coumarin (B35378) were synthesized. derpharmachemica.com Compounds containing a chloro group showed very good potency against specific bacterial strains. Conversely, an unsubstituted phenyl ring on the azetidinone compound exhibited higher inhibition against P. aeruginosa. derpharmachemica.com The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the azetidinone ring. derpharmachemica.comsciensage.info

| Bacterial Strain | Type | Observed Activity of Azetidinone Analogues | Reference Compounds |

| Staphylococcus aureus | Gram-Positive | Potent Inhibition | Ciprofloxacin, Chloramphenicol |

| Streptococcus pyogenes | Gram-Positive | Potent Inhibition | Ciprofloxacin, Chloramphenicol |

| Escherichia coli | Gram-Negative | Moderate to Potent Inhibition | Ciprofloxacin, Chloramphenicol |

| Pseudomonas aeruginosa | Gram-Negative | Moderate to Potent Inhibition | Ciprofloxacin, Chloramphenicol |

Table 3: Summary of In Vitro Antibacterial Activity of 2-Azetidinone Analogues. derpharmachemica.comrjlbpcs.comsciensage.info

Studies on Fungal Strains

Several novel 2-azetidinone derivatives have been synthesized and evaluated for their in vitro antifungal activity against a variety of fungal strains. eurjchem.comasianjpr.comconnectjournals.comderpharmachemica.com These studies are crucial in the search for new and effective treatments for fungal infections, which pose a significant threat to human health, particularly in immunocompromised individuals. connectjournals.com

In one study, a series of 2-azetidinone derivatives were tested against fungal strains such as Aspergillus niger, Aspergillus flavus, Candida albicans, Candida tropicalis, Trichophyton rubrum, and Trichophyton mentagrophytes. eurjchem.comconnectjournals.com The results indicated that many of the synthesized compounds exhibited promising antifungal activity. connectjournals.com For instance, certain 3-chloro-4-substituted phenyl-1-substituted-azetidin-2-one derivatives showed significant zones of inhibition against the tested fungi. connectjournals.com

Another study focused on coumarin-substituted thiazole-containing 2-azetidinones. The synthesized compounds were screened for their antifungal activity against Aspergillus niger, Aspergillus clavatus, and Candida albicans. derpharmachemica.com The results of this antimicrobial study revealed that some of the newly synthesized compounds exhibit potent activity against the tested microbial strains. derpharmachemica.com

The antifungal activity of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) and ketoconazole (B1673606) to gauge their efficacy. medwinpublishers.commdpi.com While many derivatives show good to moderate activity, the search for compounds with superior or comparable efficacy to existing drugs is ongoing. asianjpr.comptfarm.pl The mechanism of antifungal action for many of these derivatives is believed to be similar to that of other β-lactam compounds, which inhibit enzymes involved in cell wall synthesis, such as transpeptidases. mdpi.com

Interactive Table: Antifungal Activity of Selected 2-Azetidinone Derivatives

| Compound Type | Fungal Strains Tested | Activity Level | Reference |

|---|---|---|---|

| Thiazole conjugated 2-azetidinones | Candida albicans | Good | ptfarm.pl |

| Halo-substituted Schiff base derived 2-azetidinones | Aspergillus niger, Aspergillus flavus | Potent | eurjchem.com |

| Nicotinamide derived 2-azetidinones | Not specified | Good | asianjpr.com |

| Sulfonamide-containing 2-azetidinones | A. niger, C. albicans, C. tropicalis, T. rubrum, T. mentagrophytes | Promising | connectjournals.com |

| Coumarinyl-azetidinone hybrids | C. albicans, A. niger, A. clavatus | Potent | derpharmachemica.com |

Cytotoxic Activity in Cellular Models

The cytotoxic potential of 3,4-diethyl-2-azetidinone analogues has been a significant area of investigation, with a focus on their effects on cancer cell lines and their ability to interact with DNA.

Antiproliferative Effects in Cancer Cell Lines (In Vitro)

Numerous studies have demonstrated the antiproliferative activity of 2-azetidinone derivatives against various human cancer cell lines. pnrjournal.comzenodo.orgnih.gov These compounds are seen as promising candidates for the development of new anticancer drugs. researchgate.net

A series of thiazole-conjugated 2-azetidinone derivatives were evaluated for their antiproliferative potential against HeLa cancer cell lines. pnrjournal.com One compound, in particular, was identified as the most potent anticancer agent in the series, although it was not more effective than the standard drug, doxorubicin. pnrjournal.com Similarly, another study synthesized 2-azetidinone derivatives from hippuric acid and tested their anticancer activity against breast cancer (MCF-7) cell lines, identifying a compound with potent activity. ptfarm.pl

Research into 3-chloro-azetidin-2-one derivatives analogous to resveratrol (B1683913) has shown their potential in treating human breast cancer. nih.gov These compounds were investigated for their effects on the proliferation of human breast cancer cell lines, MCF-7 and SKBR3, with some derivatives showing promise as new therapeutic tools. nih.gov

Furthermore, a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones were synthesized to explore their structure-activity relationship. researchgate.net Specific compounds, namely (3S,4S)-1-(4-methoxyphenyl)-3-methyl-2-azetidinones with certain substituents at position 4, demonstrated an anticancer effect in a wide range of monolayer cultures of cancer cells. researchgate.net The cytotoxicity of some 3-vinyl-β-lactams has also been evaluated, showing potent activity in MCF-7 breast cancer cells, comparable to that of Combretastatin (B1194345) A-4. nih.gov These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest and mitotic catastrophe. nih.gov

Interactive Table: Antiproliferative Activity of Selected 2-Azetidinone Derivatives

| Compound Series | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Thiazole conjugated 2-azetidinones | HeLa | Compound 9 showed the most potent activity. | pnrjournal.com |

| Hippuric acid derived 2-azetidinones | MCF-7 | Compound 17 was the most potent agent. | ptfarm.pl |

| 3-chloro-azetidin-2-one resveratrol analogues | MCF-7, SKBR3 | Some derivatives showed potent antiproliferative effects. | nih.gov |

| 1,3,4-trisubstituted 2-azetidinones | Various monolayer cultures | Specific (3S,4S) isomers displayed anticancer effects. | researchgate.net |

DNA Cleavage Studies (In Vitro)

The ability of 2-azetidinone derivatives to induce DNA cleavage is an important aspect of their potential cytotoxic mechanism. A study on a novel series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives investigated their DNA cleavage activity using the agarose (B213101) gel electrophoresis method. nih.gov This study, along with others, suggests that some of these compounds can interact with and cleave DNA, which could contribute to their observed cytotoxic effects. nih.govnih.gov The precise mechanism of DNA cleavage by these compounds is an area of ongoing research. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activities. These studies provide insights into optimizing the potency and selectivity of these compounds. scielo.brunipv.it

Impact of Substitution Patterns at C3, C4, and N1 on Biological Effects

The biological activity of 2-azetidinone derivatives is significantly influenced by the nature and position of substituents on the β-lactam ring. pnrjournal.comscielo.br

At the C3 position , the introduction of a chloro group is a common feature in many biologically active 2-azetidinones. nih.gov Studies have shown that variations at this position can modulate activity. For example, in a series of combretastatin analogues with a 1,4-diaryl-2-azetidinone ring system, a 3-unsubstituted compound and a 3-methyl substituted compound were identified as highly potent. researchgate.net Conversely, introducing larger ring systems like naphthyl or indole (B1671886) at the C3 position led to a significant decrease in antiproliferative activity. researchgate.net Small heterocyclic systems, such as 3-(2-thienyl) and 3-(3-thienyl) derivatives, displayed the most potent antiproliferative activity in certain breast cancer cell lines. researchgate.net

The C4 position is also critical for activity. The nature of the aryl group at C4 plays a significant role. For instance, in a series of resveratrol analogues, the azetidinone nucleus connects two aromatic rings, and the substitution pattern on these rings is crucial for anticancer activity. nih.gov In another study, 4-(3-hydroxy-4-methoxyphenyl) substitution was found to be important for potent antiproliferative activity. researchgate.net

Stereochemical Influence on Molecular Recognition and Activity

The stereochemistry of the substituents on the 2-azetidinone ring is a critical determinant of biological activity. unipv.itmdpi.com The relative configuration of the substituents at C3 and C4 (cis or trans) can significantly impact the molecule's ability to bind to its biological target. nih.gov

For instance, the Staudinger ketene-imine cycloaddition reaction, a common method for synthesizing 2-azetidinones, can lead to either cis or trans isomers depending on the reaction conditions. tandfonline.com It has been observed that β-lactams with cis stereochemistry often exhibit different biological profiles compared to their trans counterparts. nih.gov For example, in a study of 3-vinyl-β-lactam analogues of Combretastatin A-4, the compounds were synthesized with exclusively trans stereochemistry, which was confirmed by the coupling constants of the β-lactam ring protons. nih.gov

The absolute configuration (R or S) at the chiral centers is also crucial. The correct stereochemistry is often mandatory for biological activity, as seen in carbapenem (B1253116) antibiotics where the stereocenters must have a specific configuration for the drug to be effective. unipv.it This highlights the importance of stereoselective synthesis in developing potent and specific 2-azetidinone-based therapeutic agents. unipv.it

Computational and Spectroscopic Studies on 3,4 Diethyl 2 Azetidinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behaviors at the electronic level. These in silico methods are invaluable for understanding the intricacies of molecules like 3,4-Diethyl-2-azetidinone.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.org It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and reactivity, offering a balance between accuracy and computational cost. nih.gov

For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular structure. docbrown.infonih.gov From this, key electronic properties can be derived. These properties, often referred to as global reactivity descriptors, provide insight into the chemical behavior of the molecule. A representative set of such descriptors that would be calculated for this compound is shown in the table below, with illustrative values for related compounds found in the literature.

| Reactivity Descriptor | Symbol | Description |

| Total Energy | E_Tot | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Energy Gap | ΔE_GAP | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher reactivity. |

| Chemical Hardness | η | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity | ω | An index that quantifies the ability of a molecule to accept electrons. |

| This table describes the types of data obtained from DFT calculations on azetidinone derivatives as reported in studies on related compounds. acs.org |

The frontier molecular orbitals (HOMO and LUMO) are particularly important. The distribution of these orbitals on the this compound structure would indicate the most probable sites for nucleophilic and electrophilic attack, respectively, which is crucial for understanding its reactivity.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, including the synthesis of β-lactams. The Staudinger ketene-imine cycloaddition, a common method for forming the azetidinone ring, is a prime candidate for such analysis. mdpi.com This reaction is understood to proceed through a two-step mechanism involving a zwitterionic intermediate. acs.org

For the synthesis of this compound, DFT calculations would be employed to model the reaction pathway. This involves locating the structures of the reactants, intermediates, transition states, and products. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. researchgate.net By calculating the energies of these stationary points on the potential energy surface, the activation energy barriers for each step of the reaction can be determined.

For instance, in the ring expansion synthesis of 4,4-dialkyl-2-azetidinones, theoretical calculations have shown a two-step mechanism where the rate-determining step is the extrusion of AgCl. acs.org Similar computational approaches for this compound would clarify the thermodynamics and kinetics of its formation, providing valuable insights for optimizing synthetic procedures. acs.orgucl.ac.be

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for studying how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. These methods are central to drug discovery and design. chemsrc.com

Ligand-Protein Interaction Modeling for Enzyme Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. hmdb.ca For a compound like this compound, which is a β-lactam, relevant enzyme targets could include bacterial penicillin-binding proteins (PBPs) or β-lactamases. oup.com Docking studies of various azetidinone derivatives have been performed to understand their potential as inhibitors of these enzymes. researchgate.netstfc.ac.uk

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed into the active site of the protein in various conformations, and a scoring function is used to estimate the strength of the interaction, often reported as a binding energy or docking score. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Prediction of Binding Affinities and Molecular Recognition

While docking provides a static picture of the interaction, molecular dynamics (MD) simulations can be used to study the time-dependent behavior of the ligand-protein complex. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein upon binding and provides a more dynamic understanding of molecular recognition. chemsrc.com

From MD simulations, binding free energies can be calculated using various methods, which provide a more accurate prediction of the binding affinity than docking scores alone. These calculations are crucial for ranking potential drug candidates and understanding the molecular basis of their activity. For example, studies on other β-lactam systems have used MD simulations to validate the stability of docking poses and to analyze the interaction profiles over time.

Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the most characteristic absorption would be the carbonyl (C=O) stretching vibration of the β-lactam ring. This peak is typically observed in the range of 1730-1760 cm⁻¹ for monocyclic β-lactams. The exact position of this band is sensitive to the ring strain and substituents. For comparison, the IR spectra of various 2-azetidinone derivatives show the β-lactam carbonyl stretch appearing between 1739–1752 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups (triplets and quartets) and the protons on the azetidinone ring. The coupling constants (J-values) between the protons at the C3 and C4 positions are particularly informative for determining the stereochemistry (cis or trans) of the substituents. mdpi.comacs.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically in the range of 160-178 ppm for the β-lactam carbonyl), the carbons of the azetidinone ring, and the carbons of the two ethyl groups. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. acs.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula (C₇H₁₃NO), and the fragmentation pattern would likely involve cleavage of the β-lactam ring, which is a characteristic feature of this class of compounds.

The table below presents typical spectroscopic data for related azetidinone structures, illustrating the kind of information that would be obtained for this compound.

| Spectroscopic Technique | Feature | Typical Range/Value for Azetidinones |

| IR Spectroscopy | β-Lactam C=O stretch | 1730-1780 cm⁻¹ |

| ¹H NMR Spectroscopy | H-3 / H-4 Protons | Chemical shifts and coupling constants (J) are diagnostic of stereochemistry. For cis isomers, J is typically 4.2-5.6 Hz; for trans, J is ~2.5 Hz or less. mdpi.com |

| ¹³C NMR Spectroscopy | β-Lactam C=O | 161-178 ppm |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to the molecular weight of the compound. |

| Fragmentation | Often involves cleavage of the four-membered ring. | |

| This table is a generalized representation based on data for various 2-azetidinone derivatives. mdpi.com |

UV-Visible Spectroscopy: UV-Vis spectroscopy can provide information about electronic transitions within the molecule. Azetidinone derivatives typically show absorption maxima corresponding to n → π* and π → π* transitions.

By combining these computational and spectroscopic methods, a comprehensive understanding of the structure, reactivity, and potential biological interactions of this compound can be achieved.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment (e.g., J-coupling analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of the substituents on the β-lactam ring. For 3,4-disubstituted-2-azetidinones, the vicinal coupling constant (³J) between the protons at the C3 and C4 positions is diagnostic for assigning cis or trans isomers. mdpi.comipb.pt

The magnitude of the coupling constant (³JH3,H4) is dependent on the dihedral angle between the C3-H and C-4H bonds, as described by the Karplus equation. In the relatively rigid four-membered ring of an azetidinone, cis and trans isomers exhibit distinct and predictable dihedral angles, leading to characteristic J-coupling values. ipb.pt

cis-Isomers: Protons on the same face of the ring generally have a smaller dihedral angle, resulting in a larger coupling constant. For cis-3,4-disubstituted-2-azetidinones, the J-coupling value typically falls within the range of 3.0 to 6.0 Hz. mdpi.comipb.pt

trans-Isomers: Protons on opposite faces of the ring have a dihedral angle approaching 90°, which leads to a significantly smaller coupling constant, often close to zero. The characteristic range for trans isomers is generally between 0 and 2.7 Hz. mdpi.comipb.ptpreprints.org

This clear differentiation allows for unambiguous assignment of the relative configuration of the diethyl substituents in this compound by analyzing the multiplicity and coupling constants of the C3-H and C4-H signals in the ¹H NMR spectrum. mdpi.com

Table 1: Typical ³JH3,H4 Coupling Constants for Stereochemical Assignment in 3,4-Disubstituted-2-azetidinones

| Stereochemistry | Typical ³JH3,H4 Value (Hz) |

| cis | 4.0 - 6.0 ipb.ptresearchgate.net |

| trans | 0 - 3.0 mdpi.compreprints.org |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive and reliable method for the unambiguous determination of the absolute configuration of chiral molecules, including this compound. d-nb.infonih.gov This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact spatial arrangement of every atom in the molecule and within the crystal lattice to be established. thieme-connect.de

For chiral compounds that crystallize in a non-centrosymmetric space group, analysis of anomalous dispersion effects can be used to determine the absolute stereochemistry. thieme-connect.deresearchgate.net The Flack parameter, derived from the crystallographic data, serves as a crucial indicator for confirming the correct enantiomer, with a value close to zero for a correctly assigned structure. researchgate.net

In the context of 2-azetidinone synthesis and characterization, X-ray crystallography is frequently used to:

Confirm the relative cis or trans stereochemistry assigned by NMR spectroscopy. mdpi.compreprints.org

Establish the absolute configuration (R or S) at the C3 and C4 stereocenters. scispace.com

Provide detailed information on bond lengths, bond angles, and ring conformation, revealing the degree of planarity or puckering of the β-lactam ring. tudublin.ie

While obtaining suitable single crystals can be a challenge, the structural data from X-ray analysis is considered the gold standard and is often used to validate results from other spectroscopic methods like Circular Dichroism. d-nb.infomdpi.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. mdpi.com It measures the differential absorption of left and right circularly polarized light by a chromophore, providing information about the absolute configuration of the surrounding stereogenic centers. hebmu.edu.cn

For β-lactams like this compound, the amide group within the four-membered ring acts as the primary chromophore. The electronic transitions of this chromophore, particularly the n→π* transition observed in the 210-240 nm region, are sensitive to the chiral environment. acs.org The sign of the observed Cotton Effect (CE) in the CD spectrum can be correlated to the absolute configuration of the molecule. mdpi.comnih.gov

Modern approaches combine experimental CD spectra with quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict the CD spectrum for a given absolute configuration. acs.orgnih.gov A strong correlation between the experimental and calculated spectra allows for a highly confident assignment of the absolute configuration. acs.org

Table 2: Relationship between CD Spectroscopy and Absolute Configuration for β-Lactams

| Spectroscopic Feature | Wavelength Range (nm) | Associated Transition | Stereochemical Correlation |

| Cotton Effect (CE) Sign | 210 - 240 | Amide n→π* | Correlates with absolute configuration at adjacent stereocenters (e.g., via helicity/sector rules) mdpi.comacs.orgnih.gov |

Mass Spectrometry and High-Resolution Techniques

Mass spectrometry (MS) and its high-resolution (HRMS) counterpart are essential analytical techniques for the characterization of this compound. These methods provide fundamental information about the molecular weight and elemental composition of the compound. troindia.intudublin.ie

In a typical electron spray ionization (ESI) mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M+H]⁺) or a sodium adduct peak ([M+Na]⁺), confirming the molecular weight. mdpi.com

High-resolution mass spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within ±5 ppm). nih.gov This precision allows for the determination of a unique elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound. sci-hub.se The analysis provides a direct comparison between the experimentally measured accurate mass and the theoretically calculated mass for the expected chemical formula. csic.es

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Chemical Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

| This compound | C₈H₁₅NO | [M+H]⁺ | 142.1226 | 142.1224 |

| This compound | C₈H₁₅NO | [M+Na]⁺ | 164.1046 | 164.1045 |

3,4 Diethyl 2 Azetidinone and Its Derivatives As Synthetic Building Blocks

Precursors for β-Amino Acids and Derivatives

One of the most significant applications of 2-azetidinones, including the 3,4-diethyl substituted variant, is in the synthesis of β-amino acids. researchgate.net The hydrolytic cleavage of the N1-C2 amide bond within the β-lactam ring provides a direct route to β-amino acid structures. researchgate.netresearchgate.net This transformation is a cornerstone of the "β-lactam synthon method," which utilizes the predictable ring-opening of these heterocycles to produce linear amino acid derivatives with controlled stereochemistry. researchgate.net

The substituents at the C3 and C4 positions of the azetidinone ring dictate the structure of the resulting β-amino acid. In the case of 3,4-diethyl-2-azetidinone, ring-opening yields 3-amino-2-ethylpentanoic acid. The stereochemistry of the diethyl groups on the starting β-lactam is transferred to the final amino acid product, making this a powerful method for asymmetric synthesis. mdpi.com

Various nucleophiles can be employed to open the ring, leading to a range of β-amino acid derivatives:

Oxygen Nucleophiles: Hydrolysis under acidic or basic conditions, or alcoholysis, leads to the formation of β-amino acids or β-amino esters, respectively. researchgate.net

Nitrogen Nucleophiles: Reaction with amines or ammonia (B1221849) results in the synthesis of β-amino amides. researchgate.net

Carbon Nucleophiles: The use of organometallic reagents or other carbon-based nucleophiles can produce β-amino ketones. researchgate.net

A computational study on the ring-opening of azetidin-2-ones by a molybdenum complex suggests that organometallic catalysts could facilitate this cleavage under mild conditions, which could be beneficial for synthesizing β-amino acid derivatives from β-lactams. rsc.org

| Nucleophile | Reaction Condition | Product Class |

|---|---|---|

| H₂O/H⁺ or OH⁻ | Hydrolysis | β-Amino Acid |

| ROH/H⁺ | Alcoholysis | β-Amino Ester |

| R₂NH | Aminolysis | β-Amino Amide |

Intermediates for Complex Heterocyclic Systems

The 2-azetidinone ring is not only a precursor to linear structures but also serves as a template for building more complex heterocyclic systems. nih.govingentaconnect.com The strain energy of the four-membered ring can be harnessed to drive reactions that form larger, more stable rings. researchgate.netutrgv.edu The chiral centers of 3,4-disubstituted β-lactams can act as stereocontrolling elements in the synthesis of these new heterocyclic structures. nih.gov

Transformations involving the β-lactam ring can proceed in several ways:

Ring Expansion: The cleavage of one of the ring bonds followed by the incorporation of new atoms can lead to the formation of five, six, or even larger membered heterocycles.

Annulation/Fusion: The azetidinone can be used as a scaffold onto which other rings are fused, creating bicyclic or polycyclic systems. ingentaconnect.com

Rearrangement: Selective bond breakage and rearrangement can generate different heterocyclic systems directly from the 2-azetidinone framework. nih.gov

Recent developments have shown that transition metal-catalyzed "cut-and-sew" reactions can transform β-lactams into diverse bridged and fused nitrogen-heterocycles through C-C bond activation, offering a novel strategy for creating polycyclic N-heterocycles. acs.org These methods highlight the versatility of the β-lactam core in constructing a wide array of complex molecules, including indolizidines and pyrrolizidines. nih.gov

Synthesis of Peptidomimetics and Amino Sugar Analogues

The structural rigidity and defined stereochemistry of β-lactams like this compound make them ideal starting materials for the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. nih.gov By incorporating the core structure derived from the azetidinone, novel peptide analogs can be created. The β-amino acids obtained from ring-opening can be incorporated into peptide chains, introducing conformational constraints that can be crucial for biological activity.

Furthermore, 2-azetidinones are valuable intermediates in the stereocontrolled synthesis of amino sugars. nih.govrsc.org Amino sugars are critical components of many antibiotics and other biologically active natural products. Through a series of chemical transformations, the stereocenters of a 3,4-disubstituted azetidinone can be elaborated to form the backbone of various amino sugar analogues. This approach allows for the creation of novel sugar derivatives that may possess unique biological properties. rsc.org

Applications in Drug Discovery and Development (Pre-clinical, conceptual level)

At the pre-clinical and conceptual levels of drug discovery, derivatives of 2-azetidinone are explored for a wide range of potential therapeutic applications beyond their traditional role as antibiotics. ppd.combiobide.com The 2-azetidinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.govresearchgate.net

Conceptual applications for derivatives stemming from this compound include:

Enzyme Inhibitors: The strained β-lactam ring can act as a reactive electrophile, capable of acylating and inhibiting various enzymes, particularly serine proteases like elastase and thrombin. nih.govresearchgate.net This has led to the investigation of β-lactam derivatives as potential anti-inflammatory or anticoagulant agents.

Antitumor Agents: Certain novel azetidinone derivatives have been synthesized and evaluated for their potential anticancer activity. ijsr.net

Antidiabetic Agents: Recent studies have explored β-lactams as potential α-glucosidase inhibitors, which could help in managing high blood glucose levels. rsc.org

Cholesterol Absorption Inhibitors: The 2-azetidinone ring is a key structural feature of ezetimibe, a drug that inhibits cholesterol absorption. This has spurred interest in developing other azetidinone-based compounds for managing cholesterol levels. nih.govresearchgate.net

Pre-clinical research involves assessing the efficacy and safety of these novel compounds in laboratory-based experiments (in vitro) and animal models (in vivo) before any human trials. ppd.combiobide.com The goal is to identify promising lead candidates for further development by evaluating their pharmacological effects and potential toxicity. nih.gov The versatility of the this compound scaffold allows for systematic structural modifications to optimize activity against a specific biological target.

| Therapeutic Area | Potential Mechanism of Action | Example Target |

|---|---|---|

| Inflammation | Serine Protease Inhibition | Human Leukocyte Elastase nih.govresearchgate.net |

| Thrombosis | Serine Protease Inhibition | Thrombin nih.govresearchgate.net |

| Diabetes | Enzyme Inhibition | α-Glucosidase rsc.org |

| Hypercholesterolemia | Cholesterol Absorption Inhibition | NPC1L1 Transporter (like Ezetimibe) nih.govresearchgate.net |

| Oncology | Various (e.g., Cytotoxicity) | Cancer Cell Lines ijsr.net |

Q & A

Q. What are the critical safety considerations when handling 3,4-Diethyl-2-azetidinone in laboratory settings?

- Methodological Answer : Safe handling requires strict adherence to personal protective equipment (PPE) protocols. Use NIOSH-approved N100/P3 respirators to avoid inhalation of aerosols, and wear nitrile gloves and chemical-resistant lab coats to prevent skin contact . Storage should be in sealed containers in dry, well-ventilated areas away from incompatible materials (e.g., strong oxidizing agents). Static discharge precautions must be implemented during transfer . Emergency procedures include immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Acylhydrazide coupling and β-lactam ring formation are standard approaches. For example, the Pinner reaction under anhydrous conditions can yield azetidinone derivatives by reacting ethylenediamine derivatives with ketones or esters . Typical yields range from 40–65%, depending on solvent choice (e.g., THF vs. DCM) and catalyst (e.g., triethylamine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Advanced Research Questions

Q. How can crystallographic software like SHELX resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray diffraction data. For this compound, initial structure solution via direct methods (SHELXD) can identify heavy atom positions, while SHELXL refines bond lengths and angles using least-squares minimization . Disordered side chains (e.g., diethyl groups) require constraints (DFIX, FLAT) to stabilize refinement. Hydrogen bonding networks are validated using ORTEP-III visualization, ensuring geometric accuracy .

Q. What strategies address discrepancies between computational predictions and experimental vibrational spectroscopy data for this compound?

- Methodological Answer : Discrepancies in IR or Raman spectra often arise from solvent effects or anharmonicity. Hybrid DFT calculations (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM) can better approximate experimental bands. Scaling factors (0.96–0.98) adjust for systematic errors in frequency predictions . For unresolved peaks, isotopic labeling (e.g., deuterated analogs) or 2D-COSY analysis may clarify assignments .

Q. How can hydrogen bonding patterns in this compound derivatives be systematically analyzed?

- Methodological Answer : X-ray crystallography combined with DFT energy calculations identifies dominant H-bond interactions. For example, lattice energy decomposition (using PIXEL or CrystalExplorer) quantifies contributions from C=O···H–N or C–H···O interactions . Hydrogen bond donor-acceptor distances (<3.2 Å) and angles (>120°) are validated against Cambridge Structural Database (CSD) benchmarks. Solvent effects on H-bond stability are assessed via molecular dynamics simulations in explicit solvents (e.g., water, DMSO) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.